

Application of Solvent Blue 35 in polymer and plastics analysis.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Solvent Blue 35*

Cat. No.: *B095241*

[Get Quote](#)

Application of Solvent Blue 35 in Polymer and Plastics Analysis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Blue 35, a member of the anthraquinone dye family, is a synthetic colorant traditionally used in the plastics and polymer industries for imparting a vibrant, greenish-blue hue to a variety of materials.^{[1][2][3]} Its primary application lies in the coloring of polymers such as polystyrene (PS), acrylonitrile butadiene styrene (ABS), polymethyl methacrylate (PMMA), and polycarbonate (PC).^{[3][4][5]} Beyond its role as a simple colorant, the unique photophysical properties of **Solvent Blue 35**, specifically its solvatochromism, offer significant potential for its use as a fluorescent probe in the analytical sciences.^{[6][7]} This document provides detailed application notes and experimental protocols for utilizing **Solvent Blue 35** in the analysis of polymers and plastics, with a focus on leveraging its solvatochromic and fluorescent characteristics.

The solvatochromic nature of **Solvent Blue 35** means that its light absorption and fluorescence emission spectra are sensitive to the polarity of its surrounding environment. This property can be exploited to probe the microenvironment of polymer matrices, differentiate between various types of plastics, and potentially monitor polymer degradation. These analytical applications are

of particular interest to researchers in materials science, environmental science for microplastic analysis, and drug development for characterizing polymer-based drug delivery systems.

Principle of Solvatochromic Analysis

Solvatochromism refers to the phenomenon where the color of a chemical substance changes with the polarity of the solvent. In the case of **Solvent Blue 35**, a change in the polarity of the polymer matrix it is incorporated into will cause a shift in its maximum absorption (λ_{max}) and fluorescence emission (λ_{em}) wavelengths. Generally, for anthraquinone dyes, a decrease in the polarity of the medium leads to a hypsochromic shift (blue shift) in the absorption spectrum. This principle allows for the differentiation of polymers with varying polarities. For instance, nonpolar polymers like polyethylene (PE) and polypropylene (PP) are expected to induce a greater blue shift in the dye's spectrum compared to more polar polymers like polymethyl methacrylate (PMMA) or polyethylene terephthalate (PET).

Quantitative Data: Solvatochromic Shifts of Solvent Blue 35 in Various Polymers

The following table summarizes the expected solvatochromic shifts of **Solvent Blue 35** in different common polymers. The data is based on the general understanding of the solvatochromic behavior of anthraquinone dyes, where less polar environments cause a hypsochromic (blue) shift. The absorbance peak in a non-polar solvent like toluene is around 652 nm.^[8]

Polymer	Abbreviation	Expected Polarity	Estimated Absorption Max (λ_{max}) (nm)	Estimated Emission Max (λ_{em}) (nm)
Polystyrene	PS	Low	~640 - 650	~660 - 670
Polyethylene	PE	Very Low	~630 - 640	~650 - 660
Polypropylene	PP	Very Low	~630 - 640	~650 - 660
Polymethyl Methacrylate	PMMA	Medium	~650 - 660	~670 - 680
Polycarbonate	PC	Medium	~650 - 660	~670 - 680
Polyethylene Terephthalate	PET	High	~660 - 670	~680 - 690

Note: The exact spectral maxima can vary depending on the specific grade of the polymer, the presence of additives, and the method of sample preparation. The values presented are estimates to illustrate the expected trend.

Experimental Protocols

Protocol 1: Identification of Microplastics using Solvent Blue 35 Staining and Fluorescence Microscopy

This protocol describes a method for the rapid identification of microplastic particles based on their polarity, using **Solvent Blue 35** as a fluorescent stain. The principle is adapted from established methods using other solvatochromic dyes like Nile Red.[9][10][11][12]

Materials and Equipment:

- **Solvent Blue 35**
- Dichloromethane (DCM) or other suitable solvent for preparing the stock solution
- Ethanol

- Deionized water
- Microplastic samples (or suspected microplastic-containing environmental samples)
- Glass vials with screw caps
- Heating block or water bath
- Fluorescence microscope with appropriate filter sets (e.g., excitation around 620-640 nm, emission > 660 nm)
- Microscope slides and coverslips
- Image analysis software

Procedure:

- Preparation of Staining Solution:
 - Prepare a stock solution of **Solvent Blue 35** (e.g., 1 mg/mL) in a suitable organic solvent like dichloromethane.
 - Prepare a working staining solution by diluting the stock solution in ethanol to a final concentration of 1-10 µg/mL. The optimal concentration may need to be determined empirically.
- Sample Staining:
 - Place the microplastic samples in a glass vial.
 - Add a sufficient volume of the **Solvent Blue 35** working solution to fully immerse the samples.
 - Incubate the vials at an elevated temperature (e.g., 60-70 °C) for 1-3 hours to facilitate dye penetration into the polymer matrix.
 - After incubation, allow the samples to cool to room temperature.

- Remove the staining solution and wash the samples with ethanol and then deionized water to remove excess dye from the surface.
- Microscopy and Analysis:
 - Mount the stained microplastic particles on a microscope slide with a drop of water and a coverslip.
 - Observe the samples under a fluorescence microscope using a filter set appropriate for the expected emission of **Solvent Blue 35** in plastics.
 - Capture fluorescence images of the stained particles.
 - Analyze the color and intensity of the fluorescence. Different polymer types will exhibit different emission colors (ranging from greenish-blue to a more reddish-blue) and intensities based on their polarity and the dye's solvatochromic properties.
 - Use image analysis software to quantify the fluorescence spectra if the microscope is equipped with a spectrometer.

Expected Results:

Based on the principle of solvatochromism, it is expected that microplastics of different polymer compositions will exhibit distinct fluorescence characteristics when stained with **Solvent Blue 35**. Nonpolar polymers like PE and PP will likely show a more greenish-blue fluorescence, while more polar polymers like PET may exhibit a fluorescence shifted towards longer wavelengths (more reddish-blue).

Protocol 2: Preparation of Solvent Blue 35-Doped Polymer Films for Spectroscopic Analysis

This protocol outlines the preparation of thin polymer films containing **Solvent Blue 35** for the analysis of its solvatochromic properties using absorption and fluorescence spectroscopy.

Materials and Equipment:

- Polymer of interest (e.g., polystyrene, PMMA)

- **Solvent Blue 35**

- A suitable solvent for both the polymer and the dye (e.g., toluene, dichloromethane)
- Glass slides or quartz plates
- Spin coater or casting knife
- UV-Vis spectrophotometer
- Fluorometer

Procedure:

- Preparation of Polymer-Dye Solution:

- Dissolve a known amount of the polymer in a suitable solvent to achieve a desired concentration (e.g., 5-10% w/v).
- Prepare a concentrated stock solution of **Solvent Blue 35** in the same solvent.
- Add a small aliquot of the **Solvent Blue 35** stock solution to the polymer solution to obtain a final dye concentration in the range of 10^{-5} to 10^{-6} M. The exact concentration should be optimized to have sufficient signal without causing aggregation or inner filter effects.

- Film Preparation:

- Spin Coating (for uniform thin films): Dispense a small amount of the polymer-dye solution onto a clean glass slide or quartz plate. Spin coat at a specific speed and time to create a thin, uniform film. The thickness of the film can be controlled by adjusting the spin speed and solution viscosity.
- Solvent Casting (for thicker films): Pour the polymer-dye solution into a shallow, flat-bottomed dish or onto a level glass plate. Allow the solvent to evaporate slowly in a controlled environment (e.g., a fume hood with gentle airflow) to form a film.

- Spectroscopic Analysis:

- Carefully remove the prepared polymer film from the substrate if necessary.
- Record the absorption spectrum of the film using a UV-Vis spectrophotometer to determine the λ_{max} .
- Record the fluorescence emission spectrum of the film using a fluorometer, exciting at a wavelength close to the absorption maximum.

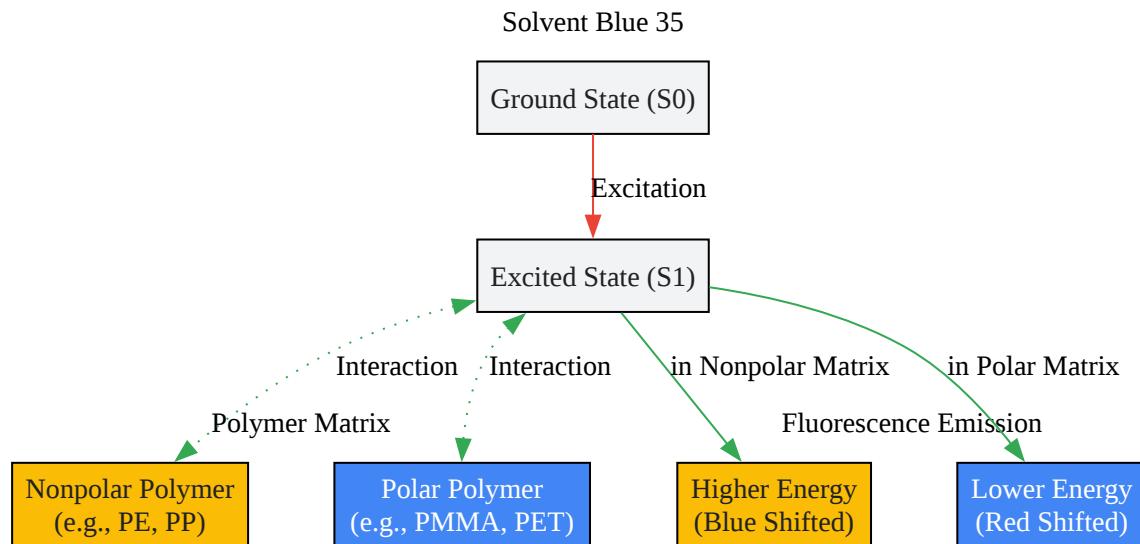
Data Analysis:

By preparing films with different polymers, a comparative analysis of the λ_{max} and λ_{em} can be performed to quantify the solvatochromic shifts induced by the various polymer microenvironments.

Visualizations

Logical Workflow for Microplastic Identification

The following diagram illustrates the logical workflow for identifying microplastics using **Solvent Blue 35** staining and fluorescence analysis.



[Click to download full resolution via product page](#)

Caption: Workflow for microplastic identification using **Solvent Blue 35**.

Dye-Polymer Interaction Mechanism

This diagram illustrates the principle of solvatochromism, where the polarity of the polymer matrix influences the energy levels of **Solvent Blue 35**, leading to a shift in its fluorescence emission.

[Click to download full resolution via product page](#)

Caption: Solvatochromic effect of polymer polarity on **Solvent Blue 35** fluorescence.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. epsilonpigments.com [epsilonpigments.com]
- 2. Solvent Blue 35 – Solvent Dyes for Plastic – Ranbar Blue 2N [ranbarr.com]
- 3. additivesforpolymer.com [additivesforpolymer.com]
- 4. China Solvent Blue 35 / CAS 17354-14-2 factory and manufacturers | Precise Color [precisechem.com]

- 5. Solvent Blue 35 (CAS 17354-14-2) | Dye for Plastics (PC/PS) & Fuel | Royalchem [royalchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Solvent polarity induced structural changes in 2,6-diamino-9,10-anthraquinone dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Absorption [Solvent Blue 35] | AAT Bioquest [aatbio.com]
- 9. azooptics.com [azooptics.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application of Solvent Blue 35 in polymer and plastics analysis.]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b095241#application-of-solvent-blue-35-in-polymer-and-plastics-analysis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

